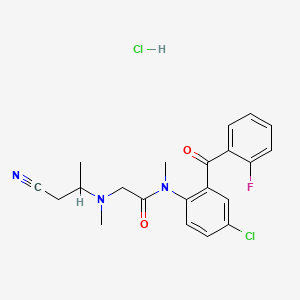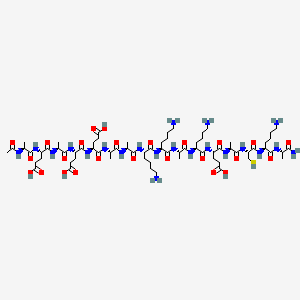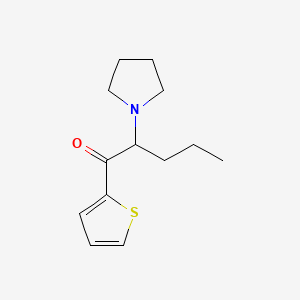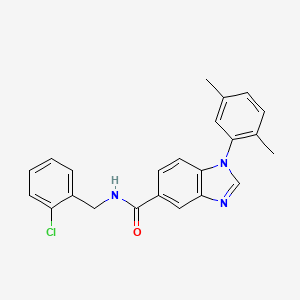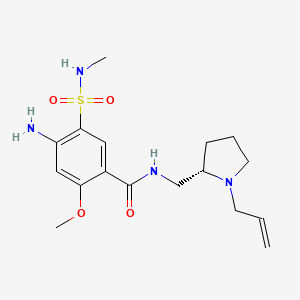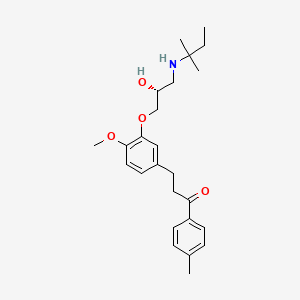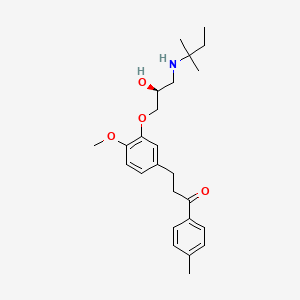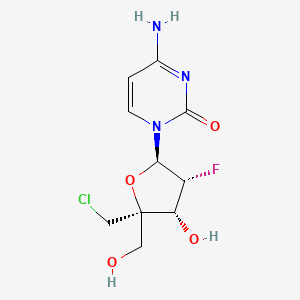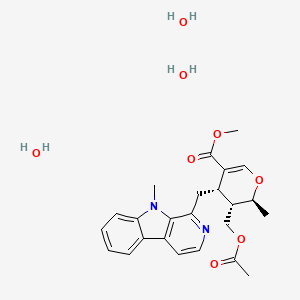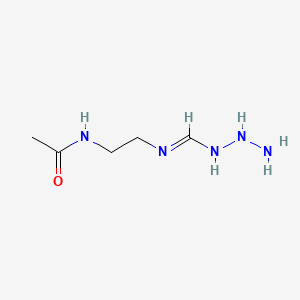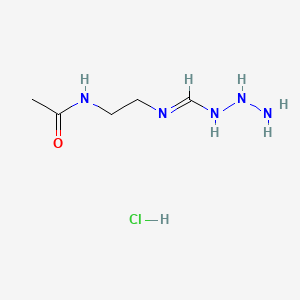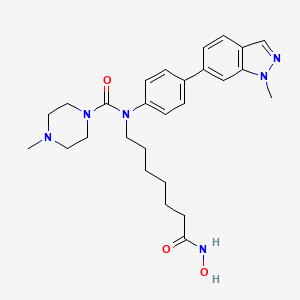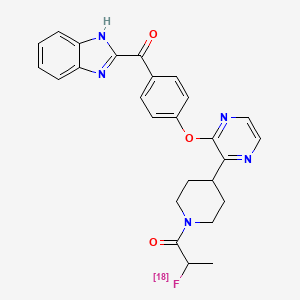
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-580 F-18 is a biochemical.
Scientific Research Applications
Neuroleptic Activity Research
A study conducted in 1978 explored neuroleptic activities in compounds related to 1-Propanone derivatives. The research involved synthesizing a series of compounds, including those with benzimidazole substituents, and testing their neuroleptic properties. Some of these compounds demonstrated neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug. This implies potential applications in developing new neuroleptic drugs (Sato et al., 1978).
Radiotracer Development
In the field of radiopharmaceuticals, a 2003 study highlighted the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using nucleophilic displacement with [18F]fluoride. This compound is a potential radiotracer for studying cannabinoid receptors in the brain using positron emission tomography, indicating its significance in neuroimaging and neuropharmacological research (Katoch-Rouse & Horti, 2003).
Synthesis and Evaluation of PET Radioligands
A 2011 study explored the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. These radioligands, antagonistic for the NR2B subunit containing NMDA receptors, were developed for neuroimaging applications. The study identified challenges related to poor brain penetration, highlighting the complexities in developing effective PET radioligands (Labas et al., 2011).
Acetylcholinesterase Inhibition Research
A study in 1982 investigated the inhibition of acetylcholinesterase by various ketone analogs, including 1-fluoro-3-phenoxy-2-propanone. The findings suggest these compounds are competitive inhibitors of acetylcholinesterase, an enzyme critical in neurobiology. This research contributes to understanding the biochemical interactions involved in neurological processes and diseases (Dafforn et al., 1982).
Molecular Structure Analysis
A study conducted in 2005 analyzed the molecular structures of various compounds, including those with fluorophenoxy and piperidine moieties. The research provided insights into the molecular architecture and interactions of these compounds, relevant to chemical and pharmaceutical synthesis (Li et al., 2005).
Dopamine Reuptake Inhibitor Synthesis
The preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, was described in a 1990 study. This compound is relevant in the context of neurological disorders and the development of diagnostic tools in neurology and psychiatry (Haka & Kilbourn, 1990).
properties
CAS RN |
1879904-74-1 |
|---|---|
Product Name |
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F- |
Molecular Formula |
C26H2418FN5O3 |
Molecular Weight |
472.51 |
IUPAC Name |
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F- |
InChI |
InChI=1S/C26H24FN5O3/c1-16(27)26(34)32-14-10-17(11-15-32)22-25(29-13-12-28-22)35-19-8-6-18(7-9-19)23(33)24-30-20-4-2-3-5-21(20)31-24/h2-9,12-13,16-17H,10-11,14-15H2,1H3,(H,30,31)/i27-1 |
InChI Key |
NWONINZVPVTBGN-FMLNDMEQSA-N |
SMILES |
CC([18F])C(N1CCC(C2=NC=CN=C2OC3=CC=C(C(C4=NC5=CC=CC=C5N4)=O)C=C3)CC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMG-580 F-18 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



